Tantalum selenide (TaSe2)

Charge density wave Phase transition Transition metal dichalcogenide

Tantalum diselenide (TaSe₂, CAS 12039-55-3) is a metallic layered transition metal dichalcogenide (TMD) of Group 5, crystallizing in multiple polytypes—2H (hexagonal), 1T (trigonal), 3R (rhombohedral), and 4Ha—whose electronic ground states are governed by charge-density-wave (CDW) instabilities, superconductivity at ultra-low temperatures, and strong electron–phonon coupling. Unlike semiconducting Group 6 TMDs (MoSe₂, WSe₂), metallic TaSe₂ serves as a benchmark CDW host with the highest incommensurate CDW onset temperature (T_ICDW ≈122 K in bulk 2H) among the 2H-MSe₂ (M = Nb, Ta) family, making it indispensable for fundamental studies of CDW physics, dimensionality effects, and correlated electronic phenomena.

Molecular Formula Se2Ta
Molecular Weight 338.9 g/mol
CAS No. 12039-55-3
Cat. No. B088048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum selenide (TaSe2)
CAS12039-55-3
Molecular FormulaSe2Ta
Molecular Weight338.9 g/mol
Structural Identifiers
SMILES[Se]=[Ta]=[Se]
InChIInChI=1S/2Se.Ta
InChIKeyIYJABVNLJXJBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Selenide (TaSe₂) for Research and Device Procurement: Core Compound Profile and Scientific Positioning


Tantalum diselenide (TaSe₂, CAS 12039-55-3) is a metallic layered transition metal dichalcogenide (TMD) of Group 5, crystallizing in multiple polytypes—2H (hexagonal), 1T (trigonal), 3R (rhombohedral), and 4Ha—whose electronic ground states are governed by charge-density-wave (CDW) instabilities, superconductivity at ultra-low temperatures, and strong electron–phonon coupling . Unlike semiconducting Group 6 TMDs (MoSe₂, WSe₂), metallic TaSe₂ serves as a benchmark CDW host with the highest incommensurate CDW onset temperature (T_ICDW ≈122 K in bulk 2H) among the 2H-MSe₂ (M = Nb, Ta) family, making it indispensable for fundamental studies of CDW physics, dimensionality effects, and correlated electronic phenomena . Its distinct polytype-dependent properties—ranging from a 530 K CDW-Mott transition in monolayer 1T-TaSe₂ to superconductivity tunable between 0.133 K (2H bulk) and ~2.7 K (4Ha) via stacking control—position TaSe₂ as a uniquely versatile platform in which subtle structural variations yield order-of-magnitude changes in functional responses .

Why Bulk TaSe₂ Cannot Be Substituted with Generic Metallic TMDs for Charge-Density-Wave and Superconductivity Research


Within the metallic TMD family, in-class substitution between TaSe₂, NbSe₂, TaS₂, and TiSe₂ is scientifically inadmissible because their CDW transition temperatures, superconducting critical temperatures (Tc), and Fermi surface nesting conditions differ by factors of 2× to over 50×, despite identical crystal structures . For instance, the incommensurate CDW onset in 2H-TaSe₂ occurs at 122 K versus only 33 K in 2H-NbSe₂—a 3.7-fold difference—while their superconducting Tc values diverge by a factor of ~54 (0.133 K vs. 7.2 K), reflecting fundamentally different electron–phonon coupling strengths and Fermi surface gapping fractions . Moreover, polytype control within TaSe₂ itself introduces a 6- to 17-fold Tc modulation (2H vs. 3R), meaning that even the same chemical formula yields profoundly different physical properties depending on stacking sequence, rendering generic procurement based solely on composition meaningless . These quantitative divergences mean that experimental reproducibility in CDW and superconducting studies requires lot-specific characterization of polytype, layer number, and transition temperatures, not merely a CAS-number match.

TaSe₂ Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


CDW Transition Temperature Hierarchy: 2H-TaSe₂ vs. 2H-NbSe₂ vs. 2H-TaS₂

In a systematic review of CDW transitions across the 2H-MX₂ family (M = Nb, Ta; X = S, Se), the incommensurate CDW onset temperature (Td) of 2H-TaSe₂ is 123 K, which is 3.7× higher than that of 2H-NbSe₂ (33 K) and 1.5× higher than that of 2H-TaS₂ (80 K), while 2H-NbS₂ exhibits no CDW transition at all . This CDW temperature ranking persists across independent resistivity, specific heat, and magnetic susceptibility measurements, confirming that TaSe₂ occupies the highest-Td position among the isostructural 2H metallic TMDs .

Charge density wave Phase transition Transition metal dichalcogenide

Monolayer CDW Enhancement: 2H-TaSe₂ Bulk-to-Monolayer Transition Temperature Increase

Wafer-scale monolayer 2H-TaSe₂ films grown by CVD on Au foils exhibit a CDW transition temperature (T_CDW) of ~125 K, representing a ~35 K enhancement (ΔT ≈+39%) over the bulk commensurate CDW value of ~90 K . This is in contrast to 2H-NbSe₂, where the CDW transition temperature shows only a moderate increase upon thinning to the monolayer limit, and to 2H-MoSe₂ and 2H-WSe₂, which are semiconducting and lack metallic CDW phases entirely . The enhanced T_CDW in monolayer TaSe₂ is attributed to strengthened electron–phonon coupling in the 2D limit, directly visualized through thickness-dependent variable-temperature Raman spectroscopy and low-temperature transmission electron microscopy of periodic lattice distortions .

Two-dimensional materials Charge density wave Dimensionality effect Chemical vapor deposition

Superconducting Tc Modulation via Polytype Engineering: 2H vs. 3R vs. 4Ha TaSe₂

Within the identical chemical composition TaSe₂, the superconducting transition temperature (Tc) varies by over 20-fold depending solely on the polytype/stacking sequence. Bulk 2H-TaSe₂ exhibits a Tc of 0.133 K , while the 3R polytype reaches Tc ≈2.2–2.4 K , and the self-intercalated 4Ha-Ta₁.₀₃Se₂ polytype displays Tc ≈2.7 K . The 3R polytype thus shows a Tc that is 6–17× higher than the 2H polytype . This polytype-driven Tc tunability is absent in NbSe₂ (which crystallizes predominantly in the 2H phase with Tc ≈7.2 K) and in MoSe₂/WSe₂ (which are non-superconducting semiconductors at ambient conditions), making TaSe₂ a unique system where stacking-sequence engineering directly controls superconducting properties.

Superconductivity Polytypism Stacking sequence Crystal engineering

Contact Resistance in 2D FETs: TaSe₂ Electrodes on WSe₂ vs. Conventional Cr/Au Contacts

Doped WSe₂/TaSe₂ contacts in 2D field-effect transistors exhibit an ultralow Schottky barrier height (SBH) of 65 meV and a contact resistance of 11 kΩ·μm, which represents a 50-fold reduction compared to conventional Cr/Au contacts on WSe₂ (~550 kΩ·μm) . First-principles calculations on TaSe₂/WSe₂ metal–semiconductor heterostructures independently confirm p-type Schottky contacts with barriers ranging from 0.36 to 0.49 eV depending on stacking configuration, and an exceptionally small tunneling resistivity of ~2.14 × 10⁻⁹ Ω·cm² . This performance advantage over Cr/Au contacts stems from the van der Waals epitaxial interface between metallic TaSe₂ and semiconducting WSe₂, which minimizes Fermi-level pinning and interface defects .

Field-effect transistor Contact resistance Schottky barrier 2D metal–semiconductor heterostructure

Pressure-Tuned Superconductivity: 2H-TaSe₂ vs. 2H-TaS₂ Under Hydrostatic Compression

Under hydrostatic pressure, the superconducting Tc of 2H-TaSe₂ rises from <1 K at ambient pressure to 8.2 K at 23 GPa, while 2H-TaS₂ reaches 8.5 K at only 9.5 GPa . Although the peak Tc values are comparable (~8.2–8.5 K), the pressure required to achieve maximum Tc differs by a factor of 2.4× (23 GPa for TaSe₂ vs. 9.5 GPa for TaS₂), reflecting distinct CDW suppression energetics and electron–phonon coupling responses in the selenide versus sulfide . A kink in the pressure dependence of T_CDW at ~4 GPa in TaSe₂ marks the lock-in transition from incommensurate to commensurate CDW, providing a well-defined pressure-accessible landmark absent in the TaS₂ phase diagram .

High-pressure physics Superconductivity Charge density wave suppression Quantum critical point

Polytype-Dependent CDW Onset and Electronic Correlation Strength: 1T-TaSe₂ vs. 2H-TaSe₂ vs. 1T-NbSe₂

Monolayer 1T-TaSe₂ exhibits a strong-coupling 2D CDW-Mott phase with a transition temperature onset of ~530 K, which is ~4.3× higher than the CDW onset in bulk 2H-TaSe₂ (122 K) and dramatically exceeds that of monolayer 1T-NbSe₂, where CDW-Mott stabilization is weaker . The enhanced Mott-Hubbard and CDW gaps in monolayer TaSe₂ compared to NbSe₂ originate from strengthened electron correlations and the disappearance of interlayer hopping in the 2D limit . In contrast, 2H-TaSe₂ remains metallic through its CDW transition, with only partial Fermi surface gapping . This polytype-dependent dichotomy—metallic CDW (2H) versus correlated CDW-Mott insulator (1T)—within the same chemical formula is unparalleled among TMDs and provides a built-in control experiment for studying the interplay of electron correlation and charge order.

Mott insulator Charge density wave Electron correlation Monolayer physics

Optimal Research and Industrial Application Scenarios for TaSe₂ Based on Quantified Differentiation


Fundamental CDW Research Requiring the Widest Accessible Temperature Window Above Liquid Nitrogen

For laboratories studying charge-density-wave physics without sub-40 K cryogenic systems, bulk 2H-TaSe₂ (T_ICDW = 122 K) provides a 3.7× wider temperature window above typical closed-cycle cryostat baselines than 2H-NbSe₂ (33 K), enabling CDW-phase characterization using liquid nitrogen cooling alone . This advantage is quantified by the CDW gap-to-Td ratios: 2Δ/kTd ≈15.2 for TaSe₂ vs. 23.9 for NbSe₂, indicating distinct strong-coupling regimes that yield different spectroscopic signatures for comparative studies .

2D Field-Effect Transistor Contact Engineering with 50× Reduced Contact Resistance

Device engineers fabricating WSe₂-based FETs can replace conventional Cr/Au contacts with laser-doped WSe₂/TaSe₂ van der Waals contacts to achieve a 50-fold reduction in contact resistance (11 kΩ·μm vs. ~550 kΩ·μm) and an ultralow Schottky barrier height of 65 meV . The epitaxial relationship (20–20)TaSe₂//(20–20)WSe₂ with atomically clean interfaces, confirmed by TEM and Raman mapping, ensures reproducibility in heterostructure quality across fabrication batches .

Polytype-Selective Superconductivity Research with 20× Tc Tunability from a Single Chemical System

Investigators studying stacking-dependent superconductivity can procure TaSe₂ in different polytypes to access Tc values spanning 0.133 K (2H), ~2.2 K (3R), and ~2.7 K (4Ha) without changing the chemical composition, enabling direct isolation of stacking-sequence effects on pairing mechanisms . This 20× Tc range within one compound eliminates confounding variables introduced by comparing different TMD materials and is accessible through controlled CVD growth (3R) or self-intercalation (4Ha) synthesis routes .

High-Pressure CDW–Superconductivity Competition Studies with Extended Coexistence Regime

High-pressure physicists can utilize 2H-TaSe₂ for CDW–superconductivity competition experiments over an extended pressure range up to 23 GPa, where Tc reaches 8.2 K—comparable to the maximum Tc of 2H-TaS₂ (8.5 K at only 9.5 GPa) but achieved over a 2.4× broader pressure window . The well-defined CDW lock-in transition kink at ~4 GPa provides an internal pressure calibration landmark that is absent in the TaS₂ system, facilitating more precise phase-diagram mapping .

Quote Request

Request a Quote for Tantalum selenide (TaSe2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.